25I-NBOMe imine analog
CAS No.: 1798423-73-0
Cat. No.: VC0113487
Molecular Formula: C18H20INO3
Molecular Weight: 425.266
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798423-73-0 |
---|---|
Molecular Formula | C18H20INO3 |
Molecular Weight | 425.266 |
IUPAC Name | N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine |
Standard InChI | InChI=1S/C18H20INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-12H,8-9H2,1-3H3 |
Standard InChI Key | XFKJLNFJWQOJQL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C=NCCC2=CC(=C(C=C2OC)I)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
The 25I-NBOMe imine analog contains the 2C-I substructure (4-iodo-2,5-dimethoxyphenethylamine) with a modified N-(2-methoxybenzyl) group attached via a carbon-nitrogen double bond (imine linkage). This structural modification distinguishes it from the parent compound 25I-NBOMe, which contains an amine linkage rather than an imine . The imine bond creates a more rigid molecular framework and introduces a site of potential geometric isomerism (E/Z configuration).
The compound features several key structural elements:
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A 2,5-dimethoxy-4-iodophenyl moiety (derived from 2C-I)
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An ethyl linker connecting to the nitrogen atom
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An imine bond (C=N) connecting to the 2-methoxybenzyl group
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A 2-methoxyphenyl ring system
Physical and Chemical Properties
The 25I-NBOMe imine analog has the following properties:
The compound exhibits differential solubility across various solvents, with highest solubility in ethanol among the tested solvents. For research applications, it is recommended to prepare stock solutions according to the solubility information and store appropriately to avoid product degradation from repeated freezing and thawing cycles .
Chemical Identifiers
Several chemical identifiers are associated with the 25I-NBOMe imine analog:
Analytical Methods and Detection
The analytical characterization of 25I-NBOMe imine analog has been documented using high-resolution mass spectrometry. According to available data, the compound has been analyzed using a Q Exactive Plus Orbitrap instrument with electrospray ionization (ESI) methods . The mass spectral data includes MS1 and MS2 spectra, providing detailed fragmentation patterns that can aid in identification.
A total of 119 spectra across 1 spectral tree have been recorded and manually curated to ensure high-quality reference data . This spectral information is crucial for forensic laboratories and research facilities to accurately identify this compound in unknown samples.
The most recent analysis data available was last modified on July 15, 2016, according to the mass spectral database . This highlights the need for updated analytical profiles as instrumentation and methods continue to improve.
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.3513 mL | 11.7564 mL | 23.5128 mL |
5 mM | 0.4703 mL | 2.3513 mL | 4.7026 mL |
10 mM | 0.2351 mL | 1.1756 mL | 2.3513 mL |
These calculations are based on the molecular weight of 425.3 g/mol . When preparing solutions, it is recommended to select the appropriate solvent based on the solubility data provided.
Pharmacological Properties
The parent compound, 25I-NBOMe, is known to be a potent serotonin 5-HT2A receptor agonist with nanomolar affinity . The addition of the 2-methoxybenzyl group to 2C-I significantly enhances its affinity and potency for this receptor . 25I-NBOMe has demonstrated hallucinogenic effects through 5-HT2A receptor activation, as evidenced by studies showing dose-dependent head-twitch response in mice, which is considered a surrogate marker for hallucinogenic effects in humans .
Legal Status
Given its classification as a "drug of abuse/illegal drug" in analytical databases , the imine analog may fall under analog provisions or blanket bans on novel psychoactive substances in various jurisdictions. Researchers working with this compound should carefully review local regulations before acquisition and use.
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